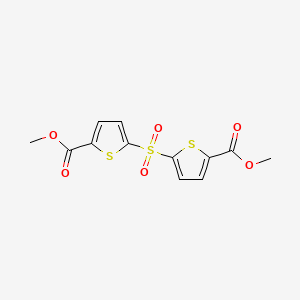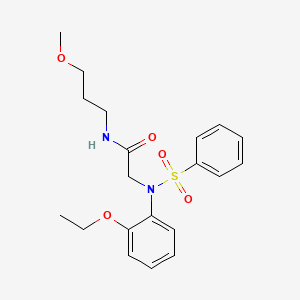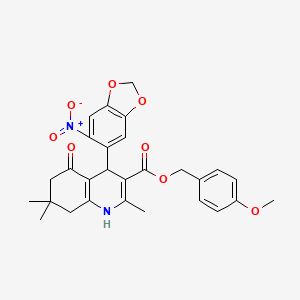
dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) (DSTC) is a chemical compound that belongs to the class of sulfonyl esters. It has been widely studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, including sulfones, sulfonamides, and sulfonylureas. In material science, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. In medicinal chemistry, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been studied for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) is not fully understood. However, it is believed to act through the inhibition of enzymes involved in various biological processes, such as DNA replication and protein synthesis. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects
dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antibacterial and antifungal properties, as well as anticancer activity against various cancer cell lines. It has also been shown to inhibit the growth of certain viruses, such as herpes simplex virus. In vivo studies have shown that it has anti-inflammatory and analgesic effects, as well as potential as an antidiabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) in lab experiments is its high reactivity and selectivity, which allows for the synthesis of complex molecules with high yields. Another advantage is its relatively low toxicity, which makes it a safer alternative to other reagents. However, one limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its limited solubility in certain solvents, which may affect its reactivity in certain reactions.
Zukünftige Richtungen
There are several future directions for the study of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate). One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential as a therapeutic agent for other diseases, such as viral infections and diabetes.
Conclusion
In conclusion, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) is a chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) can be achieved through a two-step process. In the first step, 2-thiophenecarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is treated with dimethyl sulfoxide (DMSO) and triethylamine (TEA) to obtain dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate). The reaction mechanism involves the formation of an intermediate sulfonyl chloride, which then reacts with DMSO and TEA to form dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate).
Eigenschaften
IUPAC Name |
methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6S3/c1-17-11(13)7-3-5-9(19-7)21(15,16)10-6-4-8(20-10)12(14)18-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQJNSBMNNJDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)S(=O)(=O)C2=CC=C(S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfonylthiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine](/img/structure/B5203958.png)


![2-[(2-hydroxyethyl)amino]-9-methyl-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5203974.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203988.png)

![N-methyl-3-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]oxy}-1-propanamine trifluoroacetate](/img/structure/B5203996.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5204004.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5204013.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5204020.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5204035.png)
![2-isopropyl-5-methylcyclohexyl [(4-bromophenyl)thio]acetate](/img/structure/B5204046.png)
![1-cyclopentyl-4-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-2-piperazinone](/img/structure/B5204054.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5204057.png)